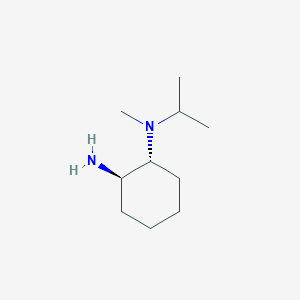
2,3-Difluoro-4,6-diiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4,6-diiodobenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two fluorine atoms and two iodine atoms attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-4,6-diiodobenzoic acid typically involves the deprotonation of a fluoroarene intermediate followed by carboxylation. One common method includes the use of alkyllithium or lithium dialkylamide as reagents for direct deprotonation, followed by carboxylation to form the desired acid . Another approach involves the trapping of the aryllithium intermediate with iodine, leading to the formation of iodofluoroarene, which is then converted into the acid through subsequent reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-4,6-diiodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4,6-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine:
Industry: The compound can be used in the development of specialty chemicals and materials, particularly those requiring specific halogenation patterns.
Wirkmechanismus
The mechanism by which 2,3-difluoro-4,6-diiodobenzoic acid exerts its effects is primarily through its reactivity with various chemical reagents. The presence of both fluorine and iodine atoms influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would depend on the specific reactions and applications being explored.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Difluorobenzoic Acid
- 3,6-Difluoro-2-iodobenzoic Acid
- 2-Fluoro-6-iodobenzoic Acid
- 2-Fluoro-3-iodobenzoic Acid
Comparison: Compared to these similar compounds, 2,3-difluoro-4,6-diiodobenzoic acid is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
501433-07-4 |
|---|---|
Molekularformel |
C7H2F2I2O2 |
Molekulargewicht |
409.89 g/mol |
IUPAC-Name |
2,3-difluoro-4,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H2F2I2O2/c8-5-3(11)1-2(10)4(6(5)9)7(12)13/h1H,(H,12,13) |
InChI-Schlüssel |
IZCSXYGQQYZXCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)F)F)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)

![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)

![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)
![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
